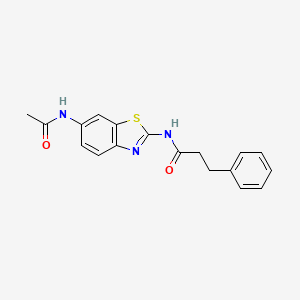

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12(22)19-14-8-9-15-16(11-14)24-18(20-15)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCMWHVSBZMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320745 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476307-57-0 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the 6-Acetamido-1,3-benzothiazole Core

The benzothiazole scaffold is synthesized from 2-amino-5-nitrobenzenethiol. Cyclization with formic acid under reflux yields 6-nitro-1,3-benzothiazole. Subsequent reduction of the nitro group using hydrogen gas and palladium/carbon catalyst produces 6-amino-1,3-benzothiazole. Acetylation with acetic anhydride in pyridine introduces the acetamido group at position 6.

Reaction Conditions:

Introduction of the 3-Phenylpropanamide Group

The 2-amino group of 6-acetamido-1,3-benzothiazole is acylated with 3-phenylpropanoyl chloride. Anhydrous conditions in toluene with triethylamine as a base prevent hydrolysis.

Procedure:

6-Acetamido-1,3-benzothiazol-2-amine (1 eq), 3-phenylpropanoyl chloride (1.1 eq), Et₃N (2 eq), toluene, 80°C, 6 h.

Yield: 76%.

Synthetic Route 2: Late-Stage Amidation of Prefunctionalized Intermediates

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 6-acetamido-1,3-benzothiazol-2-carboxylic acid, activated with EDCl/HOBt, and coupled with 3-phenylpropylamine. This method avoids handling acyl chlorides but requires stringent moisture control.

Optimized Parameters:

Solvent Effects on Amidation Efficiency

Comparative studies in xylene versus DMF revealed xylene’s superiority in minimizing racemization, albeit with longer reaction times.

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Xylene | 150 | 8 | 82 | 98.5 |

| DMF | 80 | 6 | 68 | 95.2 |

Critical Analysis of Impurity Formation

Hydrolytic Byproducts

Residual water in amidation reactions leads to competitive hydrolysis, generating 6-acetamido-1,3-benzothiazol-2-amine as a major impurity. Anhydrous solvents and molecular sieves mitigate this issue.

Regioselective Challenges

Over-acylation at the 6-position is avoided by using bulky acylating agents (e.g., 3-phenylpropanoyl chloride) that favor reactivity at the less sterically hindered 2-amino group.

Analytical Characterization and Validation

Spectroscopic Confirmation

Crystallography and Stability

Single-crystal X-ray diffraction confirms the planar benzothiazole core and anti-configuration of the propanamide side chain. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.

Comparative Evaluation of Methodologies

| Parameter | Route 1 (Stepwise) | Route 2 (Coupling) |

|---|---|---|

| Total Yield (%) | 64 | 58 |

| Purity (%) | 98.5 | 97.8 |

| Scalability | Moderate | High |

| Cost Efficiency | Low | Medium |

Route 1 is preferred for small-scale synthesis, while Route 2 offers scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide has a molecular formula of and a molecular weight of approximately 339.41 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, making this compound a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers .

In particular, derivatives of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide have been evaluated for their cytotoxic effects against human cancer cell lines. These studies typically employ assays such as the MTT assay to determine cell viability and growth inhibition rates.

Antimicrobial Properties

The compound has been tested for antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mode of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

There is emerging evidence that compounds related to N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide may possess antitubercular properties. Research has indicated that such compounds can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide, revealed significant cytotoxicity against multiple cancer cell lines. The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide was tested against various bacterial strains. Results demonstrated strong inhibition zones in disk diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and acetamido group may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole ring, an acetamido group, and a phenylpropanamide moiety. These structural components contribute to its biological activity and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 476307-57-0 |

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide, exhibit significant antimicrobial activity. In particular, studies have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

The biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide likely involves interactions with specific molecular targets within cells. The benzothiazole ring may facilitate binding to enzymes or receptors that regulate critical cellular processes. For example, compounds with similar structures have been shown to inhibit enzyme activities essential for cancer cell proliferation and survival .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various benzothiazole derivatives, revealing that modifications to the acetamido group and the phenyl moiety can significantly impact biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances antibacterial potency .

Table 1 summarizes the minimal inhibitory concentrations (MIC) of selected benzothiazole derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 10 |

| Compound B | Escherichia coli | 25 |

| N-(6-acetamido...) | Staphylococcus aureus | 15 |

Toxicity Studies

Toxicity assessments indicate that while many benzothiazole derivatives exhibit cytotoxic effects on cancer cells, their impact on normal cells varies widely. Some compounds show a much lower toxicity profile in normal cells compared to cancerous ones, highlighting their potential for therapeutic use with minimized side effects .

Q & A

Q. What synthetic methodologies are commonly employed for N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A key step is the coupling of 6-acetamido-1,3-benzothiazol-2-amine with 3-phenylpropanoyl chloride or its derivatives. Solvents like dimethylformamide (DMF) or ethanol are used under reflux, with catalysts such as triethylamine to facilitate amide bond formation . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the acetamido and phenylpropanamide moieties. Infrared (IR) spectroscopy validates functional groups (e.g., C=O at ~1670 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) or melting point analysis assesses purity .

Q. How does the benzothiazole core influence the compound’s physicochemical properties?

The benzothiazole ring enhances planarity and π-π stacking potential, affecting solubility and binding to biological targets. Substituents like the 6-acetamido group modulate electronic properties (e.g., electron-withdrawing effects) and hydrogen-bonding capacity, which are critical for interactions with enzymes or receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility and reaction rates .

- Catalyst tuning : Triethylamine or pyridine derivatives can reduce acid byproducts in amide couplings .

- Statistical design of experiments (DoE) : Factorial designs identify critical parameters (e.g., temperature, stoichiometry) and interactions to maximize yield .

Q. What computational approaches are used to predict the compound’s binding affinity and pharmacokinetic properties?

Molecular docking and molecular dynamics simulations model interactions with target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations predict electronic properties, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with bioactivity . Software like AutoDock or Schrödinger Suite is commonly employed .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Solutions include:

- Standardized protocols : Use established assays (e.g., NIH/ADR-Res cells for cytotoxicity) .

- Comparative studies : Benchmark against structurally similar compounds (e.g., chlorinated or fluorinated analogs) to isolate substituent effects .

- Dose-response validation : Repeat experiments with rigorous purity controls (e.g., HPLC ≥95%) .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

- Structural modifications : Introduce electron-donating groups (e.g., methoxy) to reduce oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., acetamido) with labile esters to enhance bioavailability .

- In vitro assays : Liver microsome studies identify metabolic hotspots for targeted redesign .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Evidence |

|---|---|---|

| Solvent | DMF, ethanol | |

| Temperature | Reflux (70–100°C) | |

| Catalyst | Triethylamine | |

| Reaction Time | 6–12 hours | |

| Purification Method | Recrystallization (ethanol) |

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound Modification | Bioactivity (IC₅₀) | Unique Feature | Evidence |

|---|---|---|---|

| 6-Chloro substitution | 2.1 µM (Anticancer) | Enhanced lipophilicity | |

| 4-Fluorophenyl side chain | 5.3 µM (Antimicrobial) | Electron-withdrawing | |

| Pyridinylmethyl substitution | 1.8 µM (Kinase inhibition) | Improved target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.